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2-(3-Bromobenzyl)furan

Cat. No.: B8286906
M. Wt: 237.09 g/mol
InChI Key: PRGCULFHZMNKCX-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Heterocycles in Contemporary Organic Synthesis and Chemical Research

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic synthesis. numberanalytics.comacs.org Its derivatives are found in numerous natural products and are essential building blocks for creating more complex molecules. numberanalytics.comnumberanalytics.com The unique reactivity of the furan ring allows it to participate in a wide array of reactions, making it a versatile synthon in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnumberanalytics.com

The aromaticity of furan contributes to its stability, yet it is less stable than benzene (B151609), which allows for reactions that proceed with dearomatization under relatively mild conditions. acs.org This reactivity makes furan a valuable precursor for various functional groups and molecular scaffolds. acs.org For instance, furan can act as a diene in Diels-Alder reactions, leading to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.org

Furan derivatives are integral to drug discovery and development. numberanalytics.comijabbr.com The incorporation of a furan ring can enhance a molecule's biological activity and pharmacokinetic properties. numberanalytics.com A notable example is the antibiotic Furazolidone, which contains a furan ring and is used to treat bacterial and protozoal infections. numberanalytics.com

Strategic Importance of Benzyl (B1604629) Moieties in Molecular Design and Transformations

The benzyl group, a phenyl group attached to a CH2 group, is a common and strategically important moiety in organic chemistry. researchgate.netresearchgate.net Its presence in a molecule can influence its biological activity and physicochemical properties. researchgate.netnih.gov In drug discovery, the N-benzyl group is often used to enhance the affinity of a molecule for its target and to improve solubility. researchgate.net

Substitutions on the benzyl group can further fine-tune a molecule's properties. For example, adding halogen or methyl groups to the benzyl ring has been shown to improve the inhibitory activity of certain compounds against enzymes like acetylcholinesterase. tandfonline.com The benzyl moiety can also act as a switch for DNA intercalation, a key mechanism for some anticancer drugs. researchgate.net

Role of Brominated Organic Compounds as Versatile Synthons

Bromine and bromo-organic compounds are fundamental reagents in organic synthesis. acs.orgnih.govacs.org Bromination is a key transformation that introduces bromine atoms into organic molecules, which can then serve as versatile intermediates for a wide range of subsequent reactions. acs.orgnih.govacs.org These reactions include nucleophilic substitutions, cross-coupling reactions, and cyclizations. nih.govresearchgate.net

Organobromine compounds are used as building blocks in the production of pharmaceuticals, agrochemicals, and flame retardants. acs.orgyoutube.com The carbon-bromine bond's reactivity makes it a valuable functional group for constructing complex molecular architectures. researchgate.net While molecular bromine is a powerful brominating agent, its hazardous nature has led to the development of safer, solid bromine carriers. acs.orgnih.gov

Overview of Research Trajectories for Aryl-Furan Chemical Compounds

Research into aryl-furan compounds is a dynamic and expanding area of chemical science. These compounds, which feature a furan ring directly attached to an aryl group, exhibit a range of interesting photophysical and biological properties. nih.govmdpi.com

One major research direction is the development of new synthetic methods for creating aryl-furan derivatives with diverse structures. mdpi.comresearchgate.net This includes exploring novel catalytic systems and reaction conditions to improve efficiency and selectivity. researchgate.netbeilstein-journals.org For example, microwave-assisted synthesis has been shown to be an effective method for producing furan chalcones in high yields. mdpi.com

Another key area of investigation is the study of the biological activities of aryl-furan compounds. ijabbr.commdpi.com Many of these compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai The structure-activity relationship (SAR) of these compounds is a major focus, with researchers systematically modifying their structures to optimize their therapeutic potential. mdpi.com

Furthermore, the unique photophysical properties of some aryl-furan compounds, such as strong fluorescence, make them attractive candidates for applications in materials science, including as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

The chemical properties of 2-(3-Bromobenzyl)furan are detailed in the table below.

PropertyValue
Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
Boiling Point 285.6±15.0 °C (Predicted)
Density 1.443±0.06 g/cm3 (Predicted)
pKa -5.13±0.20 (Predicted)

This data is predicted and may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrO B8286906 2-(3-Bromobenzyl)furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]furan

InChI

InChI=1S/C11H9BrO/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1-7H,8H2

InChI Key

PRGCULFHZMNKCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromobenzyl Furan and Analogues

Retrosynthetic Analysis of the 2-(3-Bromobenzyl)furan Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the this compound scaffold, the most logical disconnection is the C(sp³)–C(sp²) bond between the furan (B31954) ring and the benzylic methylene (B1212753) group.

This disconnection suggests two primary synthetic routes:

Route A: This approach involves a nucleophilic furan equivalent and an electrophilic benzyl (B1604629) equivalent. The furan ring acts as the nucleophile (synthon: furan⁻), which can be realized through organometallic reagents like 2-furyllithium. The benzyl portion acts as the electrophile (synthon: 3-bromobenzyl⁺), typically in the form of a 3-bromobenzyl halide.

Route B: An alternative, though less common, strategy involves an electrophilic furan and a nucleophilic benzyl component. This could involve a 2-halofuran reacting with a (3-bromobenzyl)metal reagent.

A third possibility involves constructing the furan ring onto a pre-existing open-chain precursor that already contains the 3-bromobenzyl moiety. This falls under cyclization strategies. Based on common synthetic practices, Route A represents the most direct and frequently employed strategy for this type of scaffold.

Precursor Synthesis and Functional Group Interconversions

The success of the synthesis relies on the efficient preparation of key precursors.

The direct precursor for this compound is a meta-brominated benzyl halide. However, the synthesis of ortho-brominated analogues is also of significant interest in building a diverse library of compounds. These precursors are typically synthesized from the corresponding bromotoluenes.

The process generally involves a free-radical halogenation of the methyl group. N-Bromosuccinimide (NBS) is a common reagent for this transformation, using a radical initiator like azobisisobutyronitrile (AIBN) or light.

Starting MaterialReagentsProductTypical Yield
3-BromotolueneNBS, AIBN, CCl₄3-Bromobenzyl bromideHigh
2-BromotolueneNBS, AIBN, CCl₄2-Bromobenzyl bromideHigh

This method provides a reliable route to the necessary electrophilic benzyl halide partners for subsequent coupling reactions.

For the furan component to act as a nucleophile, it must be functionalized. The most common method is the generation of a 2-furyl organometallic species.

2-Furyllithium: This is readily prepared by the deprotonation of furan at the C2 position using a strong base, such as n-butyllithium (n-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The higher acidity of the α-proton of furan allows for regioselective metalation.

Other Furan Derivatives: For transition metal-catalyzed cross-coupling reactions, other derivatives can be prepared. These include furylboronic acids (for Suzuki coupling) or furylstannanes (for Stille coupling), although these are more commonly used for C(sp²)-C(sp²) bond formation. Zinc- and copper-based catalysts have also been employed in the synthesis of functionalized furans from various precursors. chim.it

Direct and Indirect Approaches for Furan-Benzyl Carbon-Carbon Linkage Formation

The central challenge in synthesizing this compound is the formation of the bond connecting the two aromatic moieties.

The most direct approach involves the coupling of the precursors synthesized in the previous steps.

Nucleophilic Substitution: The reaction between 2-furyllithium and 3-bromobenzyl bromide is a classic example of an Sₙ2 reaction. The nucleophilic carbon of the organolithium reagent attacks the electrophilic benzylic carbon, displacing the bromide ion to form the desired C-C bond. This method is highly effective for primary benzyl halides.

Transition Metal-Catalyzed Cross-Coupling: Modern synthetic methods often employ transition metal catalysts to form C(sp³)–C(sp²) bonds. Palladium-catalyzed cross-coupling reactions can be adapted for this purpose, for instance, by coupling a benzyl halide with an organofuran reagent. organic-chemistry.org These methods can offer advantages in terms of functional group tolerance and milder reaction conditions. Radical C–H functionalization reactions, which proceed through hydrogen-atom transfer, also present strategic opportunities for coupling. wisc.edu

Table 1: Comparison of C(sp³)-C(sp²) Bond Formation Strategies

MethodFuran ReagentBenzyl ReagentKey Features
Nucleophilic Substitution2-Furyllithium3-Bromobenzyl bromideDirect, high-yielding for primary halides, requires strong base.
Palladium-Catalyzed CouplingFuryl-organometallic (e.g., Al, Zn)3-Bromobenzyl bromideMilder conditions, good functional group tolerance. organic-chemistry.org

An alternative to directly coupling the two rings is to construct the furan ring from an acyclic precursor that already contains the 3-bromobenzyl group. This indirect approach offers a different strategic pathway.

Paal-Knorr Furan Synthesis: This is one of the most fundamental methods for furan synthesis, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org To apply this to the target molecule, a 1,4-diketone precursor bearing the 3-bromobenzyl group would be required. For example, 1-(3-bromophenyl)pentane-1,4-dione could be cyclized to form 2-(3-bromobenzyl)-5-methylfuran.

Metal-Catalyzed Cyclizations: Various metals, including gold, iron, and copper, can catalyze the dehydrative cyclization of precursors like heteroatom-substituted propargylic alcohols to form furans. organic-chemistry.org Similarly, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides a regioselective route to polyfunctionalized furans. nih.gov These methods allow for the construction of the furan ring from open-chain starting materials under specific catalytic conditions. chim.itorganic-chemistry.org

Table 2: Examples of Furan Ring Cyclization Strategies

Reaction NamePrecursor TypeCatalyst/ConditionsKey Advantage
Paal-Knorr Synthesis1,4-Dicarbonyl compoundAcid (e.g., TsOH)Classic, reliable method for substituted furans. organic-chemistry.org
Gold-Catalyzed CyclizationSubstituted propargylic alcoholsGold catalystHigh yields, mild conditions. organic-chemistry.org
Cobalt-Catalyzed CyclizationTerminal alkynes and α-diazocarbonylsCobalt(II) complexHigh regioselectivity for polysubstituted furans. nih.gov

Catalytic Systems for Efficient Synthesis of this compound

The efficient synthesis of this compound and its analogues relies heavily on modern catalytic systems that facilitate the crucial carbon-carbon bond formation between the furan ring and the benzyl moiety. These methods offer advantages in terms of yield, selectivity, and functional group tolerance over classical, non-catalytic approaches. The primary strategies involve transition metal-catalyzed cross-coupling reactions, with palladium, copper, and iron catalysts being particularly prominent. Additionally, developments in organocatalysis and metal-free routes are providing alternative pathways for the construction of such substituted furans.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds, and they represent a key strategy for synthesizing this compound. The general approach involves coupling a furan derivative with a benzyl derivative, where each partner bears a suitable functional group for the specific catalytic cycle.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a highly versatile method applicable to this synthesis. Two primary disconnection approaches can be envisioned for this compound:

Coupling of a 2-furylboron derivative (e.g., furan-2-boronic acid) with a 3-bromobenzyl halide.

Coupling of a 2-(halomethyl)furan with (3-bromophenyl)boronic acid.

Research has demonstrated the feasibility of coupling benzyl halides with various aryltrifluoroborates. nih.gov For instance, the palladium-catalyzed coupling of potassium aryltrifluoroborates with benzylic halides proceeds in good yield and tolerates a wide range of functional groups. nih.gov This suggests that a similar reaction between furan-2-yltrifluoroborate and 3-bromobenzyl bromide would be a viable route. Similarly, the coupling of 2-bromofuran (B1272941) with arylboronic acids is a well-established method for producing 2-arylfurans, indicating the robustness of the furan ring in Suzuki reactions. sci-hub.se

EntryBenzyl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)Ref
1Benzyl bromidePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O95 nih.gov
24-Methoxybenzyl chloridePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O89 nih.gov
33-Bromobenzyl bromideFuran-2-boronic acidHypotheticalTypicalTypical--
42-(Chloromethyl)furan(3-Bromophenyl)boronic acidHypotheticalTypicalTypical--
This table presents data from analogous Suzuki-Miyaura reactions involving benzyl halides and hypothetical pathways to the target compound.

Sonogashira and Heck Reactions: While the Sonogashira (coupling of a terminal alkyne and an organohalide) and Heck (coupling of an alkene and an organohalide) reactions are fundamental in C-C bond formation, their direct application to synthesize this compound is less straightforward than the Suzuki coupling. These methods are more commonly used to build the furan ring itself or to introduce unsaturated side chains. acs.orgnih.gov For example, a Sonogashira reaction could be used to couple a 2-halofuran with 3-bromophenylacetylene, followed by reduction of the alkyne to afford the target molecule. Combining furan annulation with Heck and Sonogashira reactions has been shown to be a convenient route for synthesizing various benzene-furan conjugated oligomers. acs.orgnih.govntu.edu.tw

Iron and Copper Catalysis in Furan Derivatives Synthesis

Low-cost and earth-abundant metals like iron and copper are increasingly replacing precious metals like palladium in catalytic applications.

Iron Catalysis: Iron catalysis has been effectively used in the synthesis of various furan and benzofuran (B130515) derivatives. acs.orgchinesechemsoc.org For example, one-pot processes using iron(III) catalysts have been developed for the synthesis of benzofurans from 1-aryl- or 1-alkylketones. acs.org This involves a regioselective iron(III)-catalyzed halogenation followed by an iron- or copper-catalyzed O-arylation. acs.org While often used for cyclization or skeletal editing, iron catalysts can also participate in cross-coupling reactions, presenting a more sustainable option for forging the C-C bond in this compound. chinesechemsoc.org The development of efficient iron-catalyzed methods for functionalizing benzofuran derivatives highlights the potential of this approach. chinesechemsoc.org

Copper Catalysis: Copper catalysis is widely employed in the synthesis of furan and benzofuran heterocycles. beilstein-journals.orgrsc.orgnih.gov Copper(I) iodide (CuI) is a common catalyst or co-catalyst in Sonogashira couplings leading to benzofuran synthesis. researchgate.net Furthermore, copper-catalyzed protocols for the one-pot synthesis of 2-arylbenzo[b]furans from o-iodophenols and aryl acetylenes have been reported, demonstrating copper's efficacy in C-C and C-O bond formation. researchgate.net A one-pot synthesis of 2-(het)aryl-3-cyanobenzofurans involves a copper-catalyzed intramolecular O-arylation as the key step. acs.org Given its proven utility in coupling reactions involving aryl and heterocyclic systems, a copper-catalyzed coupling between a suitable furan precursor and a benzyl precursor is a highly plausible strategy for synthesizing this compound.

MetalReaction TypeSubstratesKey FeaturesRef
Iron(III)Halogenation / O-arylation1-ArylketonesOne-pot synthesis of benzofurans acs.org
IronSkeletal EditingBenzofuransBoron insertion, silicon transfer chinesechemsoc.org
Copper(I)Coupling / Cyclizationo-Iodophenols + Aryl AcetylenesPalladium-free synthesis of 2-arylbenzofurans researchgate.net
Copper(I)Intramolecular O-arylationα-(2-bromoaryl)acetonitrilesSynthesis of 3-cyanobenzofurans acs.org
CopperAerobic Oxidative CyclizationPhenols + AlkynesOne-pot, regioselective rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that require careful tuning include the choice of catalyst, solvent, base, temperature, and reaction time.

For transition metal-catalyzed cross-coupling reactions, the choice of ligand on the metal center is paramount. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine (B1218219) ligands like SPhos can significantly improve catalytic activity for challenging couplings. nih.gov The base also plays a crucial role; inorganic bases such as K₂CO₃ or K₃PO₄ are commonly used, with their strength and solubility influencing reaction rates and yields. sci-hub.se

Solvent selection is also critical. A mixture of an organic solvent (e.g., DMF, toluene, dioxane) and water is often employed in Suzuki reactions to dissolve both the organic substrates and the inorganic base. sci-hub.se Temperature and reaction time are interdependent; higher temperatures often lead to shorter reaction times but can also promote side reactions and catalyst decomposition. scielo.br

A systematic study on the synthesis of dihydrobenzofuran neolignans via oxidative coupling highlighted the impact of these parameters. scielo.br The study optimized the oxidant (finding Ag₂O to be most efficient), the solvent (acetonitrile provided the best balance of conversion and selectivity), and the temperature. scielo.br For instance, running the reaction under reflux conditions improved homogenization and gave good results, while lower temperatures decreased both conversion and selectivity. scielo.br Such optimization principles are directly applicable to the catalytic synthesis of this compound to ensure an efficient and high-yielding process.

ParameterVariationEffect on ReactionExample ContextRef
Catalyst/Ligand Pd(OAc)₂ vs. PdCl₂(PPh₃)₂Affects catalytic activity and stabilitySuzuki Coupling nih.govsci-hub.se
Base K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃Influences reaction rate and yieldSuzuki Coupling nih.govsci-hub.se
Solvent Toluene, DMF, Acetonitrile, aq. mixturesAffects solubility, reaction rate, selectivityOxidative Coupling, Suzuki sci-hub.sescielo.br
Temperature 0 °C vs. Room Temp vs. RefluxImpacts reaction kinetics and selectivityOxidative Coupling scielo.br
Reaction Time 4 h vs. 20 hBalance between conversion and degradationOxidative Coupling scielo.br
Oxidant Ag₂O vs. AgOAcAffects efficiency of oxidative stepsOxidative Coupling scielo.br

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(3-Bromobenzyl)furan, providing unambiguous evidence for its connectivity through the analysis of chemical shifts, coupling constants, and multi-dimensional correlations.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the furan (B31954) ring, the bromophenyl ring, and the benzylic methylene (B1212753) bridge. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The furan ring protons appear in the characteristic downfield region for aromatic heterocycles. The proton at position 5 (H-5) typically resonates as a doublet of doublets around δ 7.36 ppm. The proton at position 3 (H-3) is observed near δ 6.22 ppm, and the proton at position 4 (H-4) appears around δ 6.31 ppm, with coupling constants that confirm their adjacency. stackexchange.com

The protons of the 3-bromophenyl group resonate in the aromatic region between δ 7.15 and 7.42 ppm. Due to the substitution pattern, these protons exhibit complex splitting patterns. The benzylic protons (CH₂) give rise to a singlet at approximately δ 3.9-4.0 ppm, indicating no adjacent protons to couple with. The integration of these signals confirms the proton count for each part of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This interactive table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the protons in this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Furan) ~7.36 dd J = 1.9, 0.9
H-4 (Furan) ~6.31 dd J = 3.3, 1.9
H-3 (Furan) ~6.22 dt J = 3.2, 0.9
CH₂ (Benzylic) ~3.95 s -

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a separate signal.

The furan ring carbons show characteristic shifts, with the carbon adjacent to the oxygen (C-2 and C-5) appearing at lower field than the other two (C-3 and C-4). The C-2 carbon, being substituted, is expected around δ 155 ppm, while C-5 is predicted near δ 142 ppm. The C-3 and C-4 carbons are expected at approximately δ 106 ppm and δ 110 ppm, respectively. chemicalbook.com

The benzylic carbon (CH₂) typically resonates in the range of δ 30-35 ppm. The carbons of the bromophenyl ring appear in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the bromine atom (C-3') is found around δ 122 ppm, while the ipso-carbon attached to the benzyl (B1604629) group (C-1') is expected near δ 140 ppm. chemicalbook.comdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This interactive table details the predicted chemical shifts for each carbon atom in the this compound structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Furan) ~155.0
C-5 (Furan) ~142.1
C-4 (Furan) ~110.5
C-3 (Furan) ~106.3
C-1' (Phenyl) ~140.5
C-3' (Phenyl) ~122.6
C-2', C-4', C-5', C-6' (Phenyl) ~126.0 - 131.0

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent furan protons (H-3, H-4, and H-5) and among the coupled protons within the bromophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals of the furan and phenyl rings to their corresponding carbon atoms, as listed in the tables above, and assign the benzylic CH₂ signal to its carbon. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The benzylic protons (CH₂) to the furan carbons C-2 and C-3.

The benzylic protons (CH₂) to the phenyl ipso-carbon (C-1') and the ortho-carbons (C-2' and C-6').

The furan proton H-3 to the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY could reveal spatial proximity between the benzylic protons and protons on both the furan (H-3) and phenyl (H-2') rings, helping to determine the rotational orientation around the C-C single bonds. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint and identifying the functional groups present. rsc.orgnih.gov

The vibrational spectrum of this compound is dominated by absorptions from the furan and bromophenyl rings.

Aromatic and Furan C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region for the furan C-H bonds and 3000-3100 cm⁻¹ for the phenyl C-H bonds. vscht.cz

Aliphatic C-H Stretching: The benzylic CH₂ group would show stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. docbrown.info

C=C Ring Stretching: Strong to medium intensity bands between 1400 and 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within both the furan and benzene (B151609) rings. globalresearchonline.net

Furan Ring Vibrations (C-O-C Stretch): The furan ring has a characteristic strong C-O-C stretching vibration, typically observed in the 1000-1250 cm⁻¹ region. researchgate.net

C-Br Stretching: A medium to strong absorption in the lower frequency "fingerprint" region, generally between 500 and 680 cm⁻¹, is indicative of the C-Br stretching vibration. docbrown.info

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This interactive table summarizes the main IR and Raman bands expected for the key functional groups in the molecule.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Furan Ring 3100 - 3150 Medium
C-H Stretch Phenyl Ring 3000 - 3100 Medium
C-H Stretch Benzylic CH₂ 2850 - 2960 Medium-Weak
C=C Stretch Furan & Phenyl Rings 1400 - 1600 Strong-Medium
C-O-C Stretch Furan Ring 1000 - 1250 Strong

While high-frequency vibrations identify functional groups, the low-frequency region of the Raman and IR spectra (< 400 cm⁻¹) contains information about skeletal and torsional modes. These modes involve the twisting and bending of the entire molecular framework. Specifically, the torsional mode corresponding to the rotation around the bond connecting the benzylic carbon and the furan ring could provide information on the molecule's conformational flexibility. However, assigning these low-frequency modes to specific conformational changes typically requires sophisticated computational analysis to complement the experimental data. researchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. Electron impact (EI) ionization is commonly used, wherein the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C bond between the furan ring and the benzyl group. This results in the formation of a stable tropylium-like cation (m/z 91) and a 3-bromobenzyl radical, or a 3-bromotropylium cation (m/z 169/171) and a furfuryl radical. The tropylium (B1234903) ion at m/z 91 is often a base peak in the mass spectra of benzyl-substituted compounds. libretexts.org

Loss of Bromine: The molecular ion can lose a bromine atom to form a fragment ion at m/z 155.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO (carbonyl group) and C₂H₂ (acetylene) molecules. ed.ac.ukresearchgate.net

A hypothetical fragmentation pattern is detailed in the table below.

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Loss
[C₁₁H₉BrO]⁺236/238Molecular Ion (M⁺)
[C₁₁H₉O]⁺155[M - Br]⁺
[C₇H₆Br]⁺169/1713-Bromotropylium cation
[C₄H₃O-CH₂]⁺81Furfuryl cation
[C₇H₇]⁺91Tropylium cation

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₉BrO. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). HRMS would be used to confirm the exact mass of these isotopic peaks.

Isotope Elemental Formula Calculated Exact Mass Observed Mass (Hypothetical) Difference (ppm)
⁷⁹BrC₁₁H₉⁷⁹BrO235.9837235.9835-0.85
⁸¹BrC₁₁H₉⁸¹BrO237.9816237.9814-0.84

This is an interactive data table. The observed mass and difference are hypothetical examples.

The extremely small difference between the calculated and observed mass, typically in the parts-per-million (ppm) range, would provide strong evidence for the proposed elemental formula, C₁₁H₉BrO. rsc.orgmdpi.com

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the connectivity and electronic environment of a molecule, X-ray crystallography offers a precise and detailed three-dimensional map of the atomic arrangement in the solid state. mkuniversity.ac.innih.govnih.gov This technique is indispensable for determining the exact molecular geometry, conformation, and intermolecular interactions that govern the crystal packing. To date, a single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. However, the anticipated insights from such an analysis are discussed below.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.govmdpi.com If a suitable single crystal of this compound were obtained, SCXRD analysis would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-H, C-Br) and bond angles within the molecule would be obtained. These parameters would confirm the covalent structure and could reveal any steric strain or unusual geometric features.

Planarity: The planarity of the furan and benzene rings would be confirmed.

Absolute Configuration: For chiral molecules, SCXRD can determine the absolute configuration. As this compound is achiral, this aspect is not applicable.

A hypothetical table of selected bond parameters that could be expected from an SCXRD analysis is presented below.

Parameter Atoms Involved Expected Value (Å or °)
Bond LengthC(furan)-C(benzyl)~1.51 Å
Bond LengthC(aromatic)-Br~1.90 Å
Bond LengthC(furan)-O~1.36 Å
Bond AngleC(furan)-C(benzyl)-C(aromatic)~112°
Torsion AngleC(furan)-C(furan)-C(benzyl)-C(aromatic)Variable

This is an interactive data table with expected, generalized values.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.govbath.ac.uk An analysis of the crystal structure of this compound would reveal the supramolecular architecture. Based on the functional groups present, the following interactions would be anticipated:

C–H…O Contacts: Weak hydrogen bonds could form between hydrogen atoms (from either the furan or benzene rings) and the oxygen atom of the furan ring of a neighboring molecule.

C–H…π Hydrogen Bonds: The electron-rich π systems of the furan and bromophenyl rings can act as acceptors for weak hydrogen bonds from C-H groups of adjacent molecules, influencing the stacking arrangement. researchgate.net

π–π Stacking: The aromatic rings (furan and bromophenyl) could engage in π–π stacking interactions, where the rings are arranged in either a face-to-face or offset fashion.

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential (a σ-hole), could participate in halogen bonding with electron-rich atoms like the furan oxygen of another molecule (Br…O interaction). rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Bromobenzyl Furan

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. globalresearchonline.netmdpi.com By calculating the electron density, DFT can determine the molecule's ground-state energy, optimized geometry, and other important properties. For 2-(3-bromobenzyl)furan, DFT calculations would provide a foundational understanding of its structural and electronic characteristics.

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G), to find the lowest energy conformation. mdpi.comarxiv.orgarxiv.org The key structural parameters include the bond lengths, bond angles, and dihedral angles. The molecule's flexibility is primarily due to the rotation around the single bonds connecting the furan (B31954) ring to the methylene (B1212753) bridge (-CH2-) and the methylene bridge to the bromophenyl ring.

The optimization process would reveal the most stable spatial arrangement of the two aromatic rings relative to each other. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the furan and bromophenyl moieties. The planarity of the furan and phenyl rings would be largely preserved, while the methylene bridge provides significant conformational freedom.

Below is a table of expected geometrical parameters for the core components of this compound, based on typical values for furan and bromobenzene (B47551) derivatives.

Table 1: Predicted Optimized Geometrical Parameters for Key Moieties in this compound.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C-Br (in phenyl ring)~1.90 - 1.92
C=C (in furan ring)~1.35 - 1.37
C-O (in furan ring)~1.36 - 1.38
C-CH2 (furan-methylene)~1.50 - 1.52
Bond Angle (°)C-O-C (in furan ring)~106 - 108
C-C-Br (in phenyl ring)~119 - 121
C(furan)-C(methylene)-C(phenyl)~110 - 114

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netwisc.edu A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes, each with a specific frequency and intensity. globalresearchonline.net

The predicted spectrum can be correlated with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Methylene (-CH2-) C-H stretching: Found in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretching: For both furan and phenyl rings, appearing in the 1400-1600 cm⁻¹ range. globalresearchonline.net

Furan ring C-O-C stretching: Characteristic vibrations for the furan ether linkage.

C-Br stretching: A lower frequency vibration, typically found in the 500-600 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C-H Asymmetric/Symmetric StretchingAromatic Rings (Furan, Phenyl)3050 - 3250
C-H Asymmetric/Symmetric StretchingMethylene Bridge (-CH2-)2850 - 2960
C=C StretchingAromatic Rings (Furan, Phenyl)1400 - 1600
C-O-C Asymmetric/Symmetric StretchingFuran Ring1000 - 1250
C-Br StretchingBromophenyl Group500 - 600

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acadpubl.eumalayajournal.org The distribution and energy of these orbitals are crucial for understanding a molecule's reactivity.

For this compound, the HOMO is expected to be a π-orbital predominantly localized on the electron-rich furan ring, as furan is known to be a good electron donor. researchgate.netmdpi.comwuxibiology.com The LUMO, conversely, is likely to be a π*-orbital with significant density on the bromophenyl ring, which is rendered more electrophilic by the electron-withdrawing bromine atom. This separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation. acadpubl.eu

Table 3: Predicted Characteristics of Frontier Molecular Orbitals for this compound.

OrbitalPredicted CharacterPrimary Location of Electron DensityRole in Reactions
HOMOπ-orbitalFuran RingElectron Donor (Nucleophilic Center)
LUMOπ*-orbitalBromophenyl RingElectron Acceptor (Electrophilic Center)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. irjweb.comresearchgate.netnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comlew.ro

Table 4: Relationship between HOMO-LUMO Gap and Molecular Properties.

PropertyFormulaInterpretation
Energy Gap (ΔE)ELUMO - EHOMOSmall gap indicates high reactivity; large gap indicates high stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. High hardness correlates with a large gap.
Chemical Softness (S)1 / (2η)Reciprocal of hardness. High softness indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. malayajournal.orgrsc.org It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. acadpubl.eu

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are generally colored green.

For this compound, the MEP map is predicted to show:

Negative Potential: Concentrated around the highly electronegative oxygen atom of the furan ring and, to a lesser extent, the bromine atom. dtic.milresearchgate.net These are the primary sites for interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of both the furan and phenyl rings, making them potential sites for nucleophilic interaction.

π-regions: The faces of the aromatic rings will exhibit negative potential due to the π-electron clouds, making them susceptible to interactions with cations or electrophiles. nih.gov

The MEP map provides a comprehensive picture of the molecule's charge distribution, complementing the FMO analysis in predicting its chemical reactivity. malayajournal.org

Visualization of Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.

For this compound, an MEP analysis would reveal the regions of positive, negative, and neutral electrostatic potential. Typically, regions with a high concentration of electrons, such as around the oxygen atom of the furan ring and the bromine atom, would be depicted in shades of red, indicating a negative potential and susceptibility to electrophilic attack. Conversely, areas with lower electron density, particularly around the hydrogen atoms of the aromatic rings, would be shown in blue, signifying a positive potential and favorability for nucleophilic attack. The charge distribution analysis provides a quantitative measure of the partial charges on each atom, further elucidating the molecule's polarity and reactive nature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. It transforms the complex molecular wavefunctions into localized, chemically intuitive bonding orbitals (Lewis structures).

An NBO analysis of this compound would provide a detailed picture of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. These interactions, also known as hyperconjugation, are key to understanding the molecule's stability. The analysis would quantify the energy of these interactions, indicating the extent of electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. For instance, it would likely show significant interactions involving the lone pairs of the furan's oxygen atom and the π-systems of the aromatic rings.

For this compound, significant delocalization energies would be expected between the p-orbitals of the furan and benzyl (B1604629) rings, indicating a conjugated system. The analysis would also detail the hybridization of each atom (e.g., sp², sp³), providing insight into the molecule's geometry and bonding characteristics.

Table 1: Illustrative NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) O(furan)π(C-C) (furan ring)Data not availableLone Pair -> π
π(C-C) (furan)π(C-C) (benzyl ring)Data not availableπ -> π
π(C-C) (benzyl)π(C-C) (furan ring)Data not availableπ -> π
σ(C-H)σ(C-C)Data not availableσ -> σ

Note: The table above is illustrative. Specific E(2) values for this compound require dedicated quantum chemical calculations, which are not currently available in published literature.

Global and Local Chemical Reactivity Descriptors

Based on Density Functional Theory (DFT), global and local reactivity descriptors are calculated to predict the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a harder, less reactive molecule. Softness is the reciprocal of hardness.

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

Nucleophilicity Index (Nu) : Measures the electron-donating capability of a molecule.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these calculations would pinpoint specific atoms on the furan and bromobenzyl rings that are most likely to participate in chemical reactions.

Table 2: Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value
HOMO Energy (E_HOMO)-Data not available
LUMO Energy (E_LUMO)-Data not available
Energy Gap (ΔE)E_LUMO - E_HOMOData not available
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Data not available
Chemical Softness (S)1 / ηData not available
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Data not available
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Data not available
Electrophilicity Index (ω)μ² / (2η)Data not available

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses. A computational study of this compound would determine its potential as an NLO material by quantifying these parameters.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and thermodynamic stability of a molecule.

Advanced Quantum Chemical Analysis (e.g., QTAIM, RDG, ELF, LOL)

While specific advanced quantum chemical analyses for this compound are not extensively documented in the current body of scientific literature, the application of established computational methods can provide profound insights into its electronic structure, bonding characteristics, and non-covalent interactions. This section outlines the theoretical basis of the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), and discusses the potential findings that could be derived from their application to this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the quantitative analysis of chemical bonds and interatomic interactions. wikipedia.orgchemistai.org This analysis is centered on the topology of the electron density, ρ(r), identifying critical points where the gradient of the density is zero. nih.gov

For this compound, a QTAIM analysis would characterize every bond within the molecule. At the bond critical point (BCP) between any two bonded atoms, key topological parameters are calculated. These include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).

Covalent Bonds : The nature of the covalent bonds, such as those within the furan and benzene (B151609) rings, the C-Br bond, and the methylene bridge, would be characterized by a high value of ρ(r) and a negative value of ∇²ρ(r), which indicates a concentration of electron density typical of shared interactions.

Non-Covalent Interactions : QTAIM is also adept at identifying weaker non-covalent interactions. For this compound, this could include potential intramolecular interactions, such as a C-H···π interaction between a methylene hydrogen and the furan ring or a halogen bond precursor interaction involving the bromine atom. These interactions are typically characterized by low ρ(r) values and positive ∇²ρ(r) values. nih.gov

A hypothetical summary of QTAIM data for key bonds in this compound is presented below to illustrate the expected findings.

Table 1: Hypothetical QTAIM Topological Data for Selected Bonds in this compound This table is illustrative and does not represent published experimental or computational data.

Bond (Atom Pair)ρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Character
C-Br~0.15> 0≈ 0Polar Covalent
C-O (Furan)~0.30< 0< 0Polar Covalent
C=C (Furan)~0.34< 0< 0Covalent
C-C (Benzene)~0.33< 0< 0Covalent
C-H (Methylene)~0.28< 0< 0Covalent

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to identify and visualize non-covalent interactions (NCIs) in real space. jetir.orgjussieu.fr The method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates distinct peaks at low densities that correspond to different types of interactions. nih.gov

These interactions are typically visualized as three-dimensional isosurfaces, color-coded to denote their nature:

Blue Isosurfaces : Indicate strong, attractive interactions such as hydrogen bonds.

Green Isosurfaces : Represent weak, attractive van der Waals interactions.

Red Isosurfaces : Signify strong, repulsive interactions, such as steric clashes.

In this compound, an RDG analysis would be crucial for understanding the molecule's preferred conformation and stability. It would visually map the subtle intramolecular forces, such as the dispersive interactions (van der Waals forces) between the furan and bromobenzyl rings, which are expected to appear as a significant green isosurface between the two ring systems. researchgate.net Any steric strain resulting from the proximity of atoms would be highlighted by red isosurfaces.

Table 2: Expected Non-Covalent Interactions in this compound from RDG Analysis This table is illustrative and does not represent published experimental or computational data.

Interaction TypeLocationRDG Isosurface ColorStrength
van der WaalsBetween furan and benzene ringsGreenWeak / Dispersive
Steric RepulsionBetween proximal H atomsRedRepulsive
C-H···πMethylene H and furan/benzene π-systemGreenish-BlueWeakly Attractive

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields that provide a chemically intuitive mapping of electron pair localization in a molecule. wikipedia.orgmdpi.com They offer a visual representation of core atomic shells, covalent bonds, and lone pairs. researchgate.net

Electron Localization Function (ELF) : ELF values range from 0 to 1, where a high value (approaching 1) corresponds to a high degree of electron localization, characteristic of covalent bonds or lone pairs. cam.ac.uk An ELF analysis of this compound would clearly distinguish the core electrons of carbon, oxygen, and bromine atoms. It would show high localization in the regions of the C-C, C-O, C-H, and C-Br bonds, as well as for the lone pairs on the furan's oxygen atom. nih.gov

Localized Orbital Locator (LOL) : Similar to ELF, LOL is derived from the kinetic-energy density and is used to visualize regions of high orbital overlap. mdpi.com It is particularly effective at distinguishing different types of bonds and delocalized electron systems. researchgate.net For this compound, LOL analysis would provide a clear picture of the π-electron delocalization within the furan and benzene rings, contrasting with the more localized σ-bonds of the molecular framework. mdpi.com

Together, ELF and LOL analyses would provide a comprehensive topological map of the electronic structure, confirming the classical bonding patterns predicted by Lewis theory and offering a deeper understanding of the electron distribution that governs the molecule's reactivity. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 3 Bromobenzyl Furan

Reactivity of the Furan (B31954) Heterocycle in the 2-(3-Bromobenzyl)furan Framework

The furan ring in this compound is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The substitution pattern on the furan ring is influenced by the nature of the substituent at the 2-position.

Electrophilic Aromatic Substitution (EAS) Pathways

The furan nucleus is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring preferentially occurs at the C2 (α) position due to the superior stabilization of the resulting carbocation intermediate through resonance involving the oxygen atom. When the C2 position is occupied, as in this compound, the incoming electrophile is directed to the C5 position, which is the other α-position.

The 3-bromobenzyl substituent at the C2 position is generally considered to be weakly deactivating or weakly activating through inductive and hyperconjugative effects, but it does not fundamentally alter the inherent preference for substitution at the C5 position of the furan ring. Common EAS reactions on 2-substituted furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Electrophilic Aromatic Substitution ReactionReagent and ConditionsMajor Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂) in acetic anhydride (B1165640) at low temperatures2-(3-Bromobenzyl)-5-nitrofuran
BrominationN-Bromosuccinimide (NBS) in a polar solvent like DMF or dioxane2-(3-Bromobenzyl)-5-bromofuran
Acylation (Friedel-Crafts)Acetic anhydride with a mild Lewis acid catalyst (e.g., BF₃·OEt₂)1-(5-(3-Bromobenzyl)furan-2-yl)ethan-1-one

Note: The specific reaction conditions and yields for this compound are not extensively reported in the literature; the table represents expected outcomes based on the general reactivity of 2-substituted furans.

Furan Dearomatization and Rearrangement Reactions

Under certain conditions, the furan ring can undergo dearomatization reactions, losing its aromatic character to form various cyclic or acyclic compounds. These reactions are often initiated by oxidation, reduction, or cycloaddition processes. For 2-substituted furans, dearomatization can lead to a variety of synthetically useful intermediates.

Oxidative dearomatization of 2-benzylfuran (B12535769) derivatives can be achieved using reagents like N-bromosuccinimide in the presence of an alcohol, leading to the formation of 2,5-dialkoxy-2,5-dihydrofurans. These products can then be further transformed. Additionally, certain transition metal catalysts can promote intramolecular reactions that involve the dearomatization of the furan ring. For instance, rhodium-catalyzed intramolecular reactions of furan derivatives tethered to other reactive groups can lead to complex polycyclic structures through a dearomatization-rearrangement cascade. rsc.org

Transformations Involving the Benzyl (B1604629) Bromide Moiety

The benzyl bromide portion of this compound is a primary site for a different set of chemical reactions, primarily involving the carbon-bromine bond.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom attached to the bromine in the benzyl group is electrophilic and readily undergoes nucleophilic substitution reactions. The bromide ion is a good leaving group, facilitating the attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under conditions that promote carbocation formation.

A variety of functional groups can be introduced at the benzylic position through nucleophilic substitution.

NucleophileReagentProduct
Hydroxide (B78521)NaOH (aq)(3-(Furan-2-ylmethyl)phenyl)methanol
CyanideNaCN in DMSO2-(3-(Furan-2-ylmethyl)phenyl)acetonitrile
AzideNaN₃ in DMF2-(3-(Azidomethyl)benzyl)furan
ThiolateNaSR2-(3-((Alkylthio)methyl)benzyl)furan
Malonate esterDiethyl malonate, NaOEtDiethyl 2-(3-(furan-2-ylmethyl)benzyl)malonate

This table illustrates potential nucleophilic substitution reactions based on the known reactivity of benzyl bromides.

Radical Reactions and Reductive Pathways

The benzylic C-H bonds and the C-Br bond in the benzyl bromide moiety are susceptible to radical reactions. Free radical bromination of a benzylic position is a common transformation, although in the case of this compound, the starting material already possesses the bromine at this position.

Reductive pathways can be employed to remove the bromine atom or to couple the benzyl moiety. For example, treatment with radical initiators and a hydrogen donor, such as tributyltin hydride (Bu₃SnH) and AIBN, can lead to the reduction of the benzyl bromide to a benzyl group, yielding 2-(3-methylbenzyl)furan.

Furthermore, the benzyl bromide can undergo radical-mediated coupling reactions. For instance, in the presence of certain metals or radical initiators, it can participate in cross-coupling reactions or homocoupling to form a bibenzylic species.

Interplay Between Furan and Benzyl Bromide Reactivity

The presence of both a furan ring and a benzyl bromide moiety within the same molecule allows for the possibility of intramolecular reactions, where the two groups react with each other. Such reactions can be a powerful tool for the synthesis of complex fused heterocyclic systems.

For instance, under basic conditions, it is conceivable that a nucleophile could first be generated on the furan ring (e.g., through lithiation at the C5 position), which could then undergo an intramolecular nucleophilic substitution with the benzyl bromide to form a cyclized product. The feasibility and outcome of such a reaction would depend on the reaction conditions and the length of the tether between the reactive sites.

Another potential interplay involves the generation of a benzyne (B1209423) intermediate from the bromobenzene (B47551) ring of the benzyl bromide moiety. While the bromine is on the benzyl group and not directly on an aromatic ring in the parent molecule, derivatives with bromine on the phenyl ring could undergo elimination to form a benzyne. This highly reactive intermediate could then participate in an intramolecular Diels-Alder reaction with the furan ring acting as the diene, leading to the formation of a complex polycyclic ether.

Catalytic Functionalization of the Compound

The chemical reactivity of this compound is significantly influenced by the presence of two key reactive sites: the bromine atom on the benzyl ring and the furan moiety. This dual reactivity allows for a range of catalytic functionalization strategies, enabling the synthesis of a diverse array of derivatives.

Cross-Coupling Reactions at the Bromine Position

The bromine atom attached to the benzene ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, providing access to a wide range of substituted analogues. The general susceptibility of aryl bromides to oxidative addition to a low-valent palladium catalyst makes this position the primary site for such transformations under appropriate catalytic conditions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl compounds by coupling an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other aryl bromides. A typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as a mixture of toluene (B28343) and water. wikipedia.orgnih.gov The reaction with 2-(4-bromophenyl)benzofuran (B12281498) and various arylboronic acids has been shown to proceed in good yields in the presence of a Pd(II) complex catalyst in an ethanol/water mixture. wikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. nih.gov In the context of this compound, this would involve its reaction with an alkene in the presence of a palladium catalyst and a base, typically an amine like triethylamine. The choice of base can be crucial in directing the selectivity of the reaction. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. acs.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com The reaction of this compound with a terminal alkyne would typically be carried out in the presence of a palladium complex, a copper(I) salt (e.g., CuI), and an amine base. researchgate.netucsb.edu Copper-free Sonogashira couplings of aryl bromides have also been developed and can proceed at room temperature in aqueous media with the aid of specific ligands and surfactants. tdl.orgmdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netacs.org This method is known for its high functional group tolerance. The coupling of this compound would entail its reaction with an organozinc reagent in the presence of a palladium catalyst. acs.orghw.ac.uk The reaction is versatile, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.

Cross-Coupling ReactionCoupling PartnerTypical Catalyst SystemTypical Base
Suzuki-Miyaura Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃
Heck AlkenePd(OAc)₂Triethylamine
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalystAmine Base
Negishi Organozinc ReagentPd or Ni catalystNot always required

Selective Derivatization of the Furan Ring

The furan ring in this compound is an electron-rich heterocycle susceptible to electrophilic substitution and metalation reactions. The regioselectivity of these reactions is influenced by the directing effect of the benzyl substituent at the C2-position.

Directed ortho-Metalation and C-H Activation: The furan ring can be selectively functionalized at the C5-position (ortho to the benzyl group) via directed metalation. This involves the use of a strong base, such as an organolithium reagent or a lithium amide, to deprotonate the most acidic proton on the ring. exlibrisgroup.comnih.govnih.gov The benzyl group at the C2-position can direct the lithiation to the C5-position. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Alternatively, transition metal-catalyzed C-H activation provides a more atom-economical approach to furan derivatization. nih.gov Palladium, rhodium, and iridium catalysts have been employed for the direct arylation, alkenylation, or borylation of furans. For 2-substituted furans, C-H activation typically occurs selectively at the C5-position. nih.gov Mechanistic studies on the C-H activation of furan derivatives have shown that the reaction can proceed through various pathways, including oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation, depending on the metal and reaction conditions. acs.org Theoretical studies on the reaction kinetics of hydroxyl radicals with furan and its derivatives indicate a preference for addition reactions at low temperatures and abstraction reactions at higher temperatures, with the C2 and C5 positions being the most reactive sites. researchgate.netnih.govacs.orgias.ac.in

Derivatization MethodReagent/CatalystPosition of Functionalization
Directed Metalation Organolithium reagent (e.g., n-BuLi)C5
C-H Activation Transition metal catalyst (e.g., Pd, Rh, Ir)C5

Investigation of Reaction Mechanisms and Transition States

The understanding of reaction mechanisms and the characterization of transition states are crucial for optimizing reaction conditions and predicting product outcomes. For the catalytic functionalization of this compound, mechanistic investigations primarily draw upon well-established principles of palladium-catalyzed cross-coupling reactions and C-H activation.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi) involves three key steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is often the rate-determining step. nih.gov

Transmetalation (for Suzuki-Miyaura and Negishi) or Migratory Insertion (for Heck): In the Suzuki-Miyaura and Negishi couplings, the organoboron or organozinc reagent undergoes transmetalation with the palladium(II) complex, transferring its organic group to the palladium center. nih.gov In the Heck reaction, the alkene coordinates to the palladium and then undergoes migratory insertion into the Pd-C bond. researchgate.net For the Sonogashira coupling, a copper acetylide, formed in situ, is believed to undergo transmetalation with the palladium complex. hw.ac.uk

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the catalytic cycle. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these mechanistic steps, including the structures and energies of intermediates and transition states. For instance, theoretical studies on the Heck reaction have explored alternative Pd(II)/Pd(IV) catalytic cycles in addition to the conventional Pd(0)/Pd(II) pathway. nih.govnih.gov Mechanistic investigations of the Suzuki-Miyaura coupling have focused on understanding the role of the base and the nature of the transmetalation step. nih.gov

Regarding the derivatization of the furan ring, the mechanism of directed ortho-metalation involves the coordination of the organolithium base to a heteroatom-containing directing group, which facilitates deprotonation at the adjacent ortho position through a complex-induced proximity effect. wikipedia.org In the case of this compound, while the furan oxygen can act as a Lewis basic site, the primary directing influence for C5-lithiation is the increased acidity of the α-protons of the furan ring.

The mechanisms of C-H activation are more varied and can depend significantly on the metal catalyst and the substrate. acs.org For palladium-catalyzed C-H arylation of furans, a Heck-type mechanism involving insertion of the furan into a Pd-Ar bond followed by β-hydride elimination has been proposed. acs.org Concerted metalation-deprotonation is another common pathway, particularly for late transition metals in higher oxidation states. acs.org Kinetic and theoretical studies on the reactions of furans with radicals have provided insights into the relative reactivity of different positions on the furan ring. researchgate.netnih.govacs.orgias.ac.in

While detailed mechanistic and computational studies specifically for this compound are not extensively available in the current literature, the established reactivity patterns of aryl bromides and substituted furans provide a solid framework for predicting its chemical behavior and for the rational design of synthetic strategies.

Synthetic Applications and Derivative Chemistry of 2 3 Bromobenzyl Furan

2-(3-Bromobenzyl)furan as a Key Intermediate in the Synthesis of Complex Molecules

Due to the presence of multiple reactive sites, this compound can be envisioned as a valuable intermediate or building block in the synthesis of more complex molecular architectures. Although specific examples where this compound is explicitly named as a key intermediate are not readily found in extensive database searches, its structural motifs are present in various medicinally relevant compounds. The furan (B31954) moiety is a common core in many natural products and pharmaceuticals. Similarly, the substituted benzyl (B1604629) group is a frequent pharmacophore. The strategic placement of the bromine atom allows for its conversion into a multitude of other functional groups, making it a linchpin for the construction of diverse molecular libraries.

Derivatization Strategies through Bromine Functionalization

The bromine atom on the phenyl ring is a key handle for a wide array of chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.

The aryl bromide functionality in this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of polyaromatic systems.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various aryl or heteroaryl boronic acids or esters. This is a powerful method for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and materials science. nih.govresearchgate.net The general conditions for such a transformation would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system.

Sonogashira Coupling: Coupling with terminal alkynes under Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and an amine base) would introduce an alkynyl substituent at the 3-position of the benzyl ring. sci-hub.se This opens up further synthetic possibilities, as the alkyne can undergo a variety of subsequent transformations.

Heck Reaction: The Heck reaction would allow for the coupling of this compound with alkenes to form substituted stilbene-like structures. nih.govpharmaguideline.com This reaction is a versatile tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic compounds.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a wide range of primary and secondary amines. nih.govacs.org This is a crucial transformation in medicinal chemistry for the synthesis of aryl amines.

Below is an interactive data table illustrating the potential outcomes of these cross-coupling reactions with this compound.

Cross-Coupling ReactionCoupling PartnerPotential Product StructureCatalyst System (Example)
Suzuki-Miyaura Phenylboronic acid2-((3-Phenyl)benzyl)furanPd(PPh₃)₄, K₂CO₃
Sonogashira Phenylacetylene2-((3-(Phenylethynyl))benzyl)furanPdCl₂(PPh₃)₂, CuI, Et₃N
Heck Styrene2-((3-(2-Phenylethenyl))benzyl)furanPd(OAc)₂, P(o-tol)₃, Et₃N
Buchwald-Hartwig AnilineN-(3-(Furan-2-ylmethyl)phenyl)anilinePd₂(dba)₃, BINAP, NaOt-Bu

Beyond cross-coupling, the bromine atom can be transformed into other functional groups through various reactions:

Lithiation/Grignard Formation: Treatment with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures could lead to lithium-halogen exchange, forming a lithiated species. This organolithium intermediate can then be quenched with a variety of electrophiles to introduce functional groups such as carboxyl (-COOH), hydroxyl (-OH), or silyl (B83357) (-SiR₃) groups. Alternatively, reaction with magnesium metal would form the corresponding Grignard reagent, which can react with aldehydes, ketones, and other electrophiles.

Nucleophilic Aromatic Substitution (SNAAr): While less common for aryl bromides unless activated by strong electron-withdrawing groups, under certain conditions (e.g., high temperature, strong nucleophile, or copper catalysis), the bromine could be displaced by nucleophiles like alkoxides, thiolates, or cyanides.

Modifications of the Furan Ring

The furan ring itself is amenable to a range of modifications, including electrophilic substitution and annulation reactions.

Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C5 position (alpha to the oxygen and remote from the benzyl substituent). nih.gov

Halogenation: Mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom at the C5 position. nih.gov

Nitration and Sulfonation: Under carefully controlled, mild conditions, nitration (e.g., with acetyl nitrate) and sulfonation (e.g., with a pyridine-SO₃ complex) can introduce nitro and sulfonic acid groups onto the furan ring. nih.gov

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acid anhydride (B1165640) or acyl chloride with a mild Lewis acid catalyst.

Research on 2-benzylfurans has shown that direct C-H functionalization at the C3 position is also possible using specialized bimetallic catalyst systems, offering an alternative to traditional electrophilic substitution. rsc.org

The furan ring can participate in cycloaddition and annulation reactions to construct novel fused heterocyclic systems.

Diels-Alder Reaction: As a diene, the furan ring can react with powerful dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) to form oxabicyclic adducts. These adducts can then be further transformed into substituted aromatic compounds upon acid catalysis or thermolysis.

[3+2] and [4+2] Annulation: Modern synthetic methods, including electrochemical and rhodium-catalyzed annulations, provide pathways to construct polysubstituted furans and fused ring systems. While not specifically demonstrated on this compound, these methodologies are generally applicable to substituted furans and could be used to build complex heterocyclic frameworks onto the furan core. For instance, a [4+2] annulation of a furan-fused cyclobutanone (B123998) with an alkyne can lead to fully substituted phenols.

Synthesis of Structural Analogues and Homologues of this compound

The synthesis of structural analogues and homologues of this compound can be achieved through various established synthetic methodologies that allow for modification of the furan ring, the benzyl substituent, and the methylene (B1212753) bridge. These methods provide access to a diverse range of compounds for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Key strategies include the derivatization of furan precursors, palladium-catalyzed cross-coupling reactions, and multi-step sequences involving the construction of the core furan or benzofuran (B130515) structure followed by functional group manipulation.

One prominent approach to synthesizing analogues involves the Wolff-Kishner reduction of 2-aroylbenzofurans. This method is particularly useful for accessing 2-benzylbenzofuran derivatives, which are structural analogues of this compound. The synthesis begins with a Friedel-Crafts acylation of a furan or a substituted furan with a relevant phenylacetyl chloride. However, classical Friedel-Crafts conditions using Lewis acids like AlCl₃ can lead to polymerization of the sensitive furan ring. stackexchange.com Milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) are often preferred for the acylation of furans. stackexchange.com Once the 2-aroylbenzofuran intermediate is obtained, the carbonyl group is reduced to a methylene group using the Wolff-Kishner reduction. This reaction is typically carried out with hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. youtube.comlumenlearning.commasterorganicchemistry.com The driving force of this reaction is the formation of stable nitrogen gas. youtube.comlumenlearning.com This two-step sequence allows for the introduction of various substituents on both the furan and the benzene (B151609) rings, providing a versatile route to a library of analogues.

Another effective strategy for generating 3-substituted 2-benzylbenzofuran analogues involves a one-pot process starting from nitroalkene precursors. researchgate.net In this method, a nitroalkene is reacted with a Grignard reagent, followed by a Nef reaction and an acid-mediated cyclization to yield the desired benzofuran structure. researchgate.net This approach enables the introduction of a wide range of substituents at the 3-position of the benzofuran ring, thereby creating a series of analogues with varied electronic and steric properties.

Palladium-catalyzed reactions offer another powerful tool for the synthesis of 2-benzylfuran (B12535769) analogues. For instance, 2-benzyl-5-methylfuran can be synthesized from 2-methylfuran (B129897) and N-Cbz-N-benzyl-propargylamine in the presence of a gold catalyst, IPrAuNTf₂. rsc.org While this example uses gold, palladium catalysts are also widely employed for similar transformations. Suzuki-Miyaura coupling reactions, for example, can be used to form C-C bonds between furan precursors and benzyl derivatives. youtube.com

Furthermore, homologues of this compound, where the methylene bridge is extended, can be synthesized through multi-step sequences. This could involve, for example, the acylation of furan with a substituted phenylacetyl chloride, followed by a Wittig reaction to extend the carbon chain, and subsequent reduction.

The following table summarizes some of the key synthetic approaches to analogues of this compound.

Analogue Type Synthetic Strategy Key Intermediates Key Reagents Reference
2-BenzylbenzofuransFriedel-Crafts Acylation followed by Wolff-Kishner Reduction2-AroylbenzofuransBF₃·OEt₂, Hydrazine, KOH stackexchange.commasterorganicchemistry.com
3-Substituted 2-BenzylbenzofuransOne-pot reaction from nitroalkenesNitroalkenesGrignard reagents, Acid researchgate.net
2-Benzyl-5-methylfuranGold-catalyzed reaction2-Methylfuran, N-Cbz-N-benzyl-propargylamineIPrAuNTf₂ rsc.org
3-(Bromobenzyl)furan-2(5H)-onesAlkylation of furanone precursors3-Benzyl-furan-2(5H)-oneTBDMSOTf, Aromatic aldehydes nih.gov

Development of Novel Heterocyclic Architectures Incorporating the Furan-Benzyl Scaffold

The furan-benzyl scaffold, as exemplified by this compound, serves as a versatile platform for the construction of more complex, novel heterocyclic architectures. The inherent reactivity of the furan ring and the potential for functionalization on the benzyl group allow for a variety of cyclization and annulation reactions, leading to fused and polycyclic systems with potential applications in medicinal chemistry and materials science.

A significant application of the furan-benzyl scaffold is in the synthesis of benzofurans . A direct method to achieve this is through the palladium-catalyzed oxidative annulation of o-cinnamyl phenols, which can be generated in situ from the Friedel-Crafts alkylation of phenols with cinnamyl alcohols. This process effectively builds a benzene ring onto the furan core, creating a 2-benzylbenzofuran system. acs.org This intramolecular cyclization is a powerful tool for constructing the benzofuran skeleton, a common motif in biologically active compounds. acs.orgmdpi.com

The furan-benzyl moiety can also be incorporated into nitrogen-containing heterocyclic systems. For example, the synthesis of tetrahydroisoquinolinones has been achieved through the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. mdpi.com This reaction creates a new six-membered nitrogen-containing ring fused to a benzene ring, with the furan group attached as a substituent. Further transformations of the resulting carboxylic acid group can lead to a variety of substituted tetrahydroisoquinolinones, demonstrating the utility of the furan-benzyl precursor in building complex nitrogen heterocycles. mdpi.com

Furthermore, the furan ring itself can be used as a diene in Diels-Alder reactions to construct new ring systems. While the aromaticity of furan can make it a reluctant diene, intramolecular Diels-Alder reactions can be facilitated by tethering the dienophile to the furan ring. This strategy can be used to create complex, polycyclic architectures. For instance, 2-vinylfurans can undergo Diels-Alder reactions to form tetrahydrobenzofurans, which can then be aromatized to yield substituted benzofurans. researchgate.net

The furan-benzyl scaffold can also be elaborated into other fused heterocyclic systems such as furo[2,3-b]pyridines . These can be synthesized from 2-aminofuran precursors through a Friedländer annulation with a ketone, such as cyclohexanone. mdpi.com This demonstrates how functionalization of the furan ring within the furan-benzyl scaffold can open pathways to a variety of fused pyridyl systems. Similarly, thieno[2,3-b]furans and other fused systems can be accessed through appropriate cyclization strategies starting from functionalized furan precursors. rsc.org

The following table provides examples of novel heterocyclic architectures that can be developed from the furan-benzyl scaffold.

Target Heterocycle Synthetic Strategy Starting Material Type Key Reaction Reference
BenzofuransPalladium-catalyzed oxidative annulationo-Cinnamyl phenolsIntramolecular Cyclization acs.org
TetrahydroisoquinolinonesReaction with homophthalic anhydrideN-(furan-2-yl-methylidene)-benzylamineCycloaddition mdpi.com
Furo[2,3-b]pyridinesFriedländer annulation2-Aminofuran precursorsCondensation/Cyclization mdpi.com
TetrahydrobenzofuransDiels-Alder Reaction2-VinylfuransCycloaddition researchgate.net
5-(Benzofuran-2-yl)-1-phenethyl-1H-1,2,3-triazoleMulti-step synthesisBenzofuran precursorsCycloaddition rsc.org

These examples highlight the synthetic versatility of the this compound scaffold, making it a valuable building block for the exploration of novel chemical space and the development of new heterocyclic compounds with diverse properties.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Characterization of 2-(3-Bromobenzyl)furan

While specific literature on the direct synthesis of this compound is not abundant, its preparation can be envisioned through established synthetic methodologies for furan (B31954) derivatives. Key achievements in the synthesis of analogous compounds suggest that a convergent approach, such as the coupling of a furan-2-yl metallic reagent with 3-bromobenzyl halide, or a linear synthesis involving the formation of the furan ring as a final step, would be viable.

The characterization of this compound would rely on a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is expected to show characteristic signals for the furan and benzene (B151609) ring protons, as well as a singlet for the benzylic methylene (B1212753) protons. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would provide distinct signals for each carbon atom in the molecule. The presence and substitution pattern of the furan and bromobenzyl moieties would be further confirmed by Infrared (IR) spectroscopy, which would exhibit characteristic C-H, C=C, and C-Br stretching and bending vibrations. Mass spectrometry (MS) would be crucial for determining the molecular weight and fragmentation pattern, confirming the elemental composition.

Integration of Computational Insights for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for the rational design of synthetic routes and for predicting the properties of this compound. DFT calculations can be employed to model the geometric and electronic structure of the molecule, providing insights into its stability, reactivity, and potential intermolecular interactions.

Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. globalresearchonline.net These theoretical predictions can be invaluable in interpreting experimental spectra and confirming the identity of the synthesized compound. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information about the molecule's photophysical properties.

Computational Method Application for this compound
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis, reaction mechanism studies.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra.
Gauge-Invariant Atomic Orbital (GIAO)Calculation of NMR chemical shifts.

This table illustrates the application of various computational methods in the study of this compound.

Remaining Challenges in Synthetic Efficiency and Selectivity

Despite the existence of general synthetic methods, achieving high efficiency and selectivity in the synthesis of this compound presents several challenges. One key challenge lies in controlling the regioselectivity during the formation of the furan ring or during the coupling of the two main fragments. The presence of the bromine atom on the benzyl (B1604629) group also introduces the possibility of side reactions, such as debromination or rearrangement, under certain reaction conditions.

Optimizing reaction parameters, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield and minimizing the formation of byproducts. The development of a robust and scalable synthesis of this compound remains an important goal for future research.

Prospects for Novel Reactivity Exploration

The structure of this compound offers several avenues for exploring novel reactivity. The bromine atom on the benzene ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of a diverse library of novel furan derivatives with potentially interesting biological or material properties.

The furan ring itself is susceptible to electrophilic substitution, although the regioselectivity of such reactions can be influenced by the benzyl substituent. Investigating the reactivity of the furan moiety towards various electrophiles could lead to the discovery of new functionalization pathways.

Potential for Advanced Catalytic Methodologies

The application of advanced catalytic methodologies holds significant promise for the synthesis and functionalization of this compound. For instance, palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and could be employed for the efficient construction of the C-C bond between the furan and benzyl moieties.

Furthermore, C-H activation strategies could provide a more atom-economical and environmentally friendly approach to the synthesis of this compound and its derivatives. The direct coupling of a C-H bond on the furan ring with a suitable benzyl partner, or vice versa, would eliminate the need for pre-functionalized starting materials.

Application of Machine Learning and AI in Predictive Organic Chemistry for this Compound Class

The integration of machine learning (ML) and artificial intelligence (AI) into organic chemistry is poised to revolutionize the way molecules are designed and synthesized. For the class of compounds that includes this compound, ML models could be trained on existing data to predict various properties, such as reactivity, solubility, and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(3-Bromobenzyl)furan, and how do reaction conditions influence yield?

  • Methodology : A solvent-free domino reaction protocol using Rh₂(OAc)₄ catalysis and PhI(OAc)₂ as an oxidant can generate bromomethylfuran intermediates, which are critical for constructing the benzyl-furan backbone. Optimizing propargyl bromide stoichiometry and reaction temperature (80–100°C) improves yields (65–85%) . Alternative routes involve coupling phenol derivatives with 2-(Bromomethyl)furan under mild basic conditions (e.g., K₂CO₃ in DMF) .

Q. How can spectroscopic techniques (e.g., FT-IR, UV-Vis) and computational modeling validate the structure of this compound?

  • Methodology : FT-IR and FT-Raman spectroscopy, combined with DFT calculations (B3LYP/6-31G(d,p)), can identify key vibrational modes (e.g., C-Br stretching at 550–600 cm⁻¹, furan ring deformation at 1200–1400 cm⁻¹). UV-Vis analysis (λmax ~270 nm) correlates with π→π* transitions in the benzyl-furan system. Computational optimization of bond angles and dihedrals validates experimental geometries .

Q. What are the stability considerations for this compound under oxidative or thermal conditions?

  • Methodology : Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~180°C. Oxidative rearrangement studies suggest susceptibility to peroxides, forming ketone or epoxide derivatives. Store under inert atmospheres at 4°C to prevent bromine displacement or ring-opening reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the dimerization pathways of furan derivatives like this compound?

  • Methodology : Substituents at the α-position (e.g., bromine) sterically hinder [4+4] cycloaddition, favoring [4+2] Diels-Alder pathways. Kinetic studies using methyl acrylate as a dienophile show increased endo selectivity (90%) due to electron-withdrawing bromine enhancing furan electrophilicity . Monitor reaction progress via <sup>1</sup>H NMR (disappearance of furan protons at δ 6.2–6.8 ppm).

Q. What computational strategies predict retrosynthetic routes or metabolic pathways for this compound?

  • Methodology : Use PISTACHIO, BKMS_METABOLIC, and REAXYS databases to map plausible precursors (e.g., 3-bromobenzyl alcohols) and biotransformations. Machine learning models (Template_relevance heuristic) prioritize routes with >95% similarity to known furan syntheses . Molecular docking (AutoDock Vina) assesses binding affinity to cytochrome P450 enzymes for metabolic stability predictions.

Q. How can researchers resolve contradictions in analytical data (e.g., GC-MS quantification) for trace furan derivatives?

  • Methodology : Dynamic headspace-GC–MS (30× sensitivity vs. static methods) detects furans at ppb levels. Use isotope-labeled internal standards (e.g., d₄-furan) to correct matrix effects. For co-eluting peaks, employ tandem MS/MS (MRM mode) with m/z 68→39 transition for furan-specific quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.